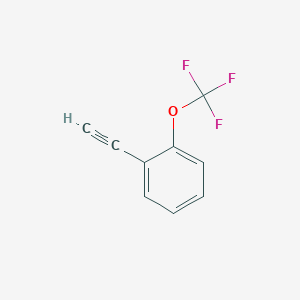

1-Ethynyl-2-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFMOKRCLHCPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654132 | |

| Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-40-2 | |

| Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-2-(trifluoromethoxy)benzene: A Versatile Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2-(trifluoromethoxy)benzene (CAS Number: 886363-40-2), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its unique chemical properties, plausible synthetic routes, and explore its prospective applications, particularly in the realm of drug development as a versatile building block. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical guidance.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine-containing functional groups into molecular scaffolds is a well-established strategy in modern drug design to enhance a compound's biological and physicochemical properties.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered considerable attention for its ability to modulate key drug-like characteristics.[3] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, which can lead to improved cell membrane permeability and a longer duration of action for therapeutic agents.[4][5]

This compound presents a compelling molecular architecture that combines the advantageous properties of the trifluoromethoxy group with the versatile reactivity of a terminal alkyne. This dual functionality makes it a highly valuable building block for the synthesis of complex molecules through various coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[6][7][8]

Physicochemical Properties and Structural Attributes

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H5F3O | - |

| Molecular Weight | 186.13 g/mol | - |

| Lipophilicity (LogP) | High | The trifluoromethoxy group is a strong lipophilicity enhancer.[5] |

| Metabolic Stability | High | The C-F bonds in the trifluoromethoxy group are highly resistant to metabolic degradation.[3] |

| Acidity of Alkyne Proton | Moderately acidic | The electron-withdrawing nature of the trifluoromethoxy-substituted phenyl ring increases the acidity of the terminal alkyne proton, facilitating its participation in coupling reactions. |

| Reactivity | High | The terminal alkyne is a versatile functional group for C-C bond formation. |

Synthesis of this compound: A Plausible Approach

A definitive, published synthetic protocol for this compound is not widely available. However, based on established organic chemistry principles, a highly plausible and efficient synthetic route would involve a Sonogashira coupling reaction. This would typically start from a readily available halogenated precursor, such as 2-iodo- or 2-bromo-1-(trifluoromethoxy)benzene, and couple it with a protected acetylene source, followed by deprotection.

Proposed Synthetic Pathway: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7]

Caption: A versatile building block for kinase inhibitor synthesis.

A Partner in Click Chemistry

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". [3][8]This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science. [9]This allows for the facile linking of the trifluoromethoxyphenyl moiety to biomolecules, polymers, or other drug fragments.

Diagram: Application in Click Chemistry

Caption: Facile triazole formation via click chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive alkyne handle and a beneficial trifluoromethoxy group makes it a valuable tool for the construction of complex and potentially bioactive molecules. While further research is needed to fully explore its applications, the principles outlined in this guide provide a solid foundation for its use in the development of next-generation therapeutics and advanced materials.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. thalesnano.com [thalesnano.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. jetir.org [jetir.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Ethynyl-2-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Ethynyl-2-(trifluoromethoxy)benzene. In the absence of a publicly available experimental spectrum, this guide synthesizes data from structurally analogous compounds and fundamental NMR principles to present a detailed predicted spectrum. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide covers the theoretical basis for the predicted chemical shifts and coupling constants, a detailed protocol for sample preparation and spectral acquisition, and an in-depth interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound is a unique aromatic compound featuring two electronically distinct substituents in an ortho configuration. The ethynyl group, a versatile functional group in organic synthesis, and the trifluoromethoxy group, a powerful electron-withdrawing moiety, create a complex electronic environment that is reflected in its ¹H NMR spectrum. The trifluoromethoxy group, in particular, is of significant interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity of drug candidates. Accurate structural characterization by NMR spectroscopy is therefore crucial for its application in synthetic chemistry and drug discovery.

This guide will delve into the intricacies of the ¹H NMR spectrum of this molecule, providing a foundational understanding for its identification and characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the ethynyl proton and the four aromatic protons. The chemical shifts are influenced by the anisotropic effects of the ethynyl group and the strong electron-withdrawing nature of the trifluoromethoxy group.

Predicted Spectral Data

The predicted ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-alkyne | ~3.4 | singlet (s) | N/A |

| H-6 | ~7.6 | doublet of doublets (dd) | J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz |

| H-3 | ~7.5 | doublet of doublets (dd) | J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz |

| H-4 | ~7.3 | triplet of doublets (td) | J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz |

| H-5 | ~7.2 | triplet of doublets (td) | J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz |

Note: These are predicted values based on the analysis of similar compounds and are subject to experimental verification.

Rationale for Predicted Chemical Shifts and Coupling Constants

-

Ethynyl Proton (H-alkyne): The chemical shift of the acetylenic proton is influenced by the magnetic anisotropy of the triple bond, which shields the proton, causing it to appear at a relatively high field for a proton attached to an unsaturated carbon.[1][2] A singlet is predicted as there are no adjacent protons to couple with.

-

Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the benzene ring are chemically non-equivalent and are expected to appear as a complex set of multiplets in the aromatic region of the spectrum (typically 7.0-8.0 ppm).[3][4]

-

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This de-shields the aromatic protons, shifting them downfield. The effect is most pronounced on the ortho (H-3) and para (H-5) positions.

-

The ethynyl group (-C≡CH) exerts a weaker de-shielding effect on the aromatic protons compared to the trifluoromethoxy group.

-

The proton at the H-6 position , being ortho to the ethynyl group and meta to the trifluoromethoxy group, is expected to be the most downfield of the aromatic protons.

-

The proton at the H-3 position , being ortho to the strongly electron-withdrawing trifluoromethoxy group, will also be significantly shifted downfield.

-

The protons at the H-4 and H-5 positions will be further upfield, with their exact chemical shifts determined by the combined electronic effects of the two substituents.

-

-

Coupling Constants: The coupling patterns arise from spin-spin coupling between adjacent protons.

-

Ortho coupling (³J) between adjacent protons on the ring is typically in the range of 7-10 Hz.

-

Meta coupling (⁴J) between protons separated by two bonds is smaller, around 2-3 Hz.

-

Para coupling (⁵J) is generally very small (<1 Hz) and often not resolved.

-

The predicted multiplicities (dd, td) are a result of these coupling interactions. For example, H-6 is expected to be a doublet of doublets due to its ortho coupling with H-5 and meta coupling with H-4.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent as it is chemically inert and its residual proton signal (at ~7.26 ppm) does not overlap with the expected signals of the analyte.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

-

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the protons, ensuring accurate integration. |

| Acquisition Time (aq) | 3-4 seconds | To ensure good resolution. |

| Spectral Width (sw) | 16 ppm | To cover the entire range of expected proton chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹H NMR spectroscopy.

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound and verify its structure. The provided experimental protocol offers a robust method for acquiring high-quality spectral data. While this guide is based on sound theoretical principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation.

References

A-Z Guide to the 13C NMR Characterization of 1-Ethynyl-2-(trifluoromethoxy)benzene

Abstract

This comprehensive technical guide provides an in-depth protocol and theoretical framework for the characterization of 1-Ethynyl-2-(trifluoromethoxy)benzene using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard procedure to deliver a field-expert perspective on experimental design, data interpretation, and structural verification. We will explore the influence of the ethynyl and trifluoromethoxy substituents on the aromatic system, predict the resulting ¹³C chemical shifts, detail a robust experimental protocol, and provide a thorough analysis of the spectral data. This guide is designed to be a self-validating system, grounding all claims and methodologies in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Molecule in Focus

This compound is a disubstituted aromatic compound featuring two electronically significant functional groups. The ethynyl group (–C≡CH) and the trifluoromethoxy group (–OCF₃) impart unique chemical properties that make it a valuable synthon in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and ¹³C NMR spectroscopy stands as a definitive, non-destructive technique for this purpose.[1] This guide will systematically deconstruct the ¹³C NMR characterization process, providing the causal logic behind each step to empower researchers with a deep understanding of the methodology.

Structural and Electronic Considerations

A predictive understanding of the ¹³C NMR spectrum begins with an analysis of the molecule's electronic landscape. The chemical shift of each carbon atom is highly sensitive to its local electron density, which is modulated by the inductive and resonance effects of the substituents.

-

Trifluoromethoxy Group (–OCF₃): This group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) from the highly electronegative fluorine atoms. The oxygen atom's lone pairs can participate in a positive resonance effect (+R), but this is significantly diminished by the fluorine atoms. The net result is strong deactivation of the benzene ring.

-

Ethynyl Group (–C≡CH): The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, making the ethynyl group weakly electron-withdrawing by induction.

These electronic effects create a distinct pattern of electron density around the ring, which directly translates to the chemical shifts observed in the ¹³C NMR spectrum.

Below is a diagram of the target molecule with IUPAC numbering for reference in spectral assignments.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a foundation of meticulous experimental practice. This protocol is designed to ensure high-quality, reproducible results.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

-

Solvent Selection: Use a deuterated solvent of high isotopic purity (e.g., Chloroform-d, CDCl₃, 99.8%). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single-carbon signal at ~77.16 ppm, which serves as a convenient internal reference.[2]

-

Concentration: Prepare a solution with a concentration of 50-200 mM.[3] This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues or viscosity-related line broadening.

-

Procedure: Accurately weigh ~20-50 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube. Cap the tube securely.

Instrument Setup and Parameters

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer field frequency to the deuterium signal of the solvent. This step is crucial for maintaining field stability during the acquisition.[3]

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks.[3]

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.[2]

Data Acquisition

For a standard proton-decoupled ¹³C spectrum, the following acquisition parameters are recommended:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.[4]

-

Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.[4]

-

Acquisition Time (AQ): A value of 1-2 seconds is usually sufficient.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and if their quantitative analysis is needed, D1 should be increased to at least 5 times the longest T₁ of the carbons.[4]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Spectral Analysis and Interpretation

Predicted Chemical Shifts and Assignments

The aromatic carbons (C1-C6) are expected to resonate in the 110-160 ppm region.[5] The alkyne carbons appear around 70-90 ppm, and the trifluoromethoxy carbon will be a unique quartet around 120 ppm due to coupling with fluorine.[6]

| Carbon Atom | Predicted δ (ppm) | Multiplicity (¹³C-{¹H}) | Rationale |

| C1 | ~115 | Singlet (Quaternary) | Attached to two sp-hybridized carbons, deshielded relative to a standard benzene carbon but shielded relative to C2. |

| C2 | ~150 | Singlet (Quaternary) | Directly attached to the highly electronegative oxygen of the OCF₃ group, resulting in significant deshielding. |

| C3 | ~115 | Doublet (CH) | ortho to the strongly electron-withdrawing OCF₃ group, expected to be shielded. |

| C4 | ~130 | Doublet (CH) | meta to OCF₃ and para to the ethynyl group. Experiences less electronic influence than other ring carbons. |

| C5 | ~125 | Doublet (CH) | para to the OCF₃ group. |

| C6 | ~133 | Doublet (CH) | ortho to the weakly electron-withdrawing ethynyl group. |

| Cα (C≡CH) | ~85 | Singlet (Quaternary) | Typical chemical shift for a substituted alkyne carbon. |

| Cβ (C≡CH) | ~80 | Doublet (CH) | Typical chemical shift for a terminal alkyne carbon. |

| CF₃ | ~121 | Quartet (¹JCF ≈ 257 Hz) | Characteristic shift and coupling for a CF₃ group attached to oxygen. The large one-bond C-F coupling constant splits the signal into a quartet.[7] |

The Role of Advanced Techniques: DEPT

To unambiguously distinguish between quaternary carbons (C), methine carbons (CH), methylene carbons (CH₂), and methyl carbons (CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[8][9]

-

DEPT-90: This experiment would show signals only for the CH carbons (C3, C4, C5, C6, and Cβ).[10]

-

DEPT-135: This experiment would show positive signals for CH carbons and negative signals for any CH₂ carbons (none in this molecule). Quaternary carbons (C1, C2, Cα, and the CF₃ carbon) would be absent.[10]

By comparing a standard broadband-decoupled spectrum with DEPT-90 and DEPT-135 spectra, all carbon types can be definitively assigned, confirming the structural analysis.

Conclusion

The ¹³C NMR characterization of this compound is a clear-cut process when approached with a combination of theoretical prediction and rigorous experimental technique. The distinct electronic signatures of the ethynyl and trifluoromethoxy groups result in a well-resolved spectrum with predictable chemical shifts. The ipso-carbon attached to the OCF₃ group (C2) is the most downfield aromatic signal, while the CF₃ carbon itself provides a hallmark quartet signal. By following the detailed protocol and employing techniques like DEPT, researchers can achieve unambiguous structural confirmation, ensuring data integrity for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 1-Ethynyl-2-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of Fluorinated Moieties in Modern Chemistry

In the landscape of contemporary drug discovery, materials science, and agrochemicals, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics, which can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive technical overview of 1-Ethynyl-2-(trifluoromethoxy)benzene, a versatile building block that marries the reactivity of a terminal alkyne with the advantageous properties of the trifluoromethoxy substituent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.

Core Molecular Attributes

This compound is a fluorinated aromatic compound distinguished by an ethynyl group ortho to a trifluoromethoxy group on a benzene ring. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃O | [2] |

| Molecular Weight | 186.13 g/mol | [2] |

| CAS Number | 886363-40-2 | [2] |

| Appearance | Liquid | [2] |

Synthesis and Mechanistic Considerations

The primary and most efficient route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct method for coupling terminal alkynes with aryl halides.[3] The logical synthetic strategy involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitable halo-substituted trifluoromethoxybenzene, followed by deprotection of the silyl group.

Rationale for Synthetic Strategy

The choice of a two-step approach—coupling with a protected alkyne followed by deprotection—is a self-validating system that mitigates common side reactions. Direct coupling with acetylene gas can be hazardous and lead to undesired side products, including homocoupling of the aryl halide. The use of trimethylsilylacetylene as the alkyne source ensures a controlled, stepwise synthesis. The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing its self-coupling and other unwanted reactions under the Sonogashira conditions.[4]

Experimental Protocols

This step forges the crucial carbon-carbon bond between the aromatic ring and the alkyne. The selection of 2-(trifluoromethoxy)iodobenzene as the starting material is predicated on the higher reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions compared to their bromide or chloride counterparts.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(trifluoromethoxy)iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (typically in a 2:1 ratio). Triethylamine acts as both a base and a solvent.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting aryl iodide is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst and triethylammonium salts. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 1-(trimethylsilylethynyl)-2-(trifluoromethoxy)benzene, is purified by flash column chromatography on silica gel.

Diagram of the Sonogashira Coupling Workflow:

Caption: Workflow for the synthesis of the protected alkyne.

The final step involves the selective cleavage of the silicon-carbon bond to yield the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Protocol:

-

Reaction Setup: Dissolve the purified 1-(trimethylsilylethynyl)-2-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.

-

Reagent Addition: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃), or a stoichiometric amount of a fluoride source, like tetrabutylammonium fluoride (TBAF).[5]

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Workup: Once the reaction is complete, neutralize the mixture if necessary (e.g., with dilute HCl if a strong base was used). Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting this compound can be further purified by column chromatography if necessary.

Diagram of the Deprotection Workflow:

Caption: Workflow for the deprotection of the silyl group.

Physicochemical and Spectroscopic Characterization

While specific experimentally determined data for this compound is not widely available in public databases, its properties can be reliably predicted based on structurally similar compounds and the known effects of its constituent functional groups.

| Property | Predicted/Analogous Value | Rationale/Source |

| Boiling Point | ~150-170 °C | Based on the boiling points of 2-(trifluoromethoxy)iodobenzene (164-165 °C) and 1-ethynyl-2-fluorobenzene (150 °C).[6][7] |

| Density | ~1.2-1.4 g/mL | Interpolated from the densities of related fluorinated benzenes. |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate). Insoluble in water. | General property of non-polar organic compounds. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar molecules and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Aromatic H |

| ~7.4-7.2 | m | 3H | Aromatic H |

| ~3.4 | s | 1H | Acetylenic H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 (q, J ≈ 2 Hz) | C-O |

| ~134 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~122 | Aromatic CH |

| ~120 (q, J ≈ 258 Hz) | -OCF₃ |

| ~115 | Aromatic C-C≡ |

| ~83 | Acetylenic C-H |

| ~80 | Aromatic C-C≡ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~ -58 | -OCF₃ |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (sharp, strong) | ≡C-H stretch |

| ~2120 (weak) | C≡C stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1250-1100 (strong) | C-F stretch |

MS (Mass Spectrometry):

| m/z | Assignment |

| 186 | [M]⁺ |

| 167 | [M-F]⁺ |

| 117 | [M-CF₃]⁺ |

Reactivity and Applications in Drug Discovery and Materials Science

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a variety of powerful chemical transformations, including:

-

Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This is a highly efficient and widely used reaction in drug discovery for linking molecular fragments.

-

Further Sonogashira Couplings: It can be used as a building block in subsequent Sonogashira reactions to construct more complex conjugated systems, which are of interest in materials science for their electronic and optical properties.

-

Other Alkyne Reactions: The ethynyl group can undergo various other transformations, such as hydration, hydroamination, and cyclization reactions, to generate a diverse array of molecular scaffolds.

The trifluoromethoxy group plays a crucial role in modulating the properties of the resulting molecules. Its high lipophilicity can enhance membrane permeability and oral bioavailability of drug candidates.[8] Furthermore, the -OCF₃ group is metabolically stable, which can reduce the rate of drug metabolism and prolong its therapeutic effect. The strong electron-withdrawing nature of the trifluoromethoxy group also influences the electronic properties of the aromatic ring, which can be leveraged to fine-tune the reactivity and binding interactions of the molecule.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and materials science. Its synthesis via a robust Sonogashira coupling protocol allows for its efficient preparation. The presence of both a reactive terminal alkyne and a property-modulating trifluoromethoxy group provides a powerful platform for the design and synthesis of novel molecules with tailored biological and physical properties. This guide provides a foundational understanding of this important compound, enabling its effective utilization in advanced research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gelest.com [gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethynyl-2-fluorobenzene 97 766-49-4 [sigmaaldrich.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzene, 1-ethenyl-2-fluoro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

A Guide to the Synthesis of 1-Ethynyl-2-(trifluoromethoxy)benzene: Key Starting Materials and Methodologies

This technical guide provides an in-depth analysis of the synthetic pathways for producing 1-ethynyl-2-(trifluoromethoxy)benzene, a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as high lipophilicity and metabolic stability, while the ethynyl moiety allows for further functionalization through click chemistry and other coupling reactions. This document will explore the primary starting materials and the critical chemical transformations required for its synthesis, offering practical insights for researchers and professionals in drug development.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound primarily revolves around the formation of the carbon-carbon bond between the aromatic ring and the ethynyl group. Two principal strategies have proven effective, each with its own set of advantages and considerations. These strategies are differentiated by their key starting materials:

-

Route A: Commencing with 2-(trifluoromethoxy)aniline , this pathway involves the conversion of the amino group into a suitable leaving group, typically a halide, via a Sandmeyer reaction, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

-

Route B: This more direct approach utilizes a pre-functionalized aryl halide, such as 2-(trifluoromethoxy)iodobenzene , which can be directly subjected to a Sonogashira coupling with a suitable alkyne source.

The choice between these routes often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route A: The Amine to Alkyne Pathway

This synthetic route offers flexibility as it begins with the relatively accessible 2-(trifluoromethoxy)aniline. The overall transformation can be visualized as a two-step process.

Caption: Synthetic workflow from 2-(trifluoromethoxy)aniline.

Step 1: Diazotization and Sandmeyer Reaction for Aryl Halide Formation

The initial and critical step in this pathway is the conversion of the amino group of 2-(trifluoromethoxy)aniline into a diazonium salt, which is then displaced by an iodide to yield 2-(trifluoromethoxy)iodobenzene. The Sandmeyer reaction is a classic and reliable method for this transformation.[1][2]

Causality of Experimental Choices:

-

Diazotization at Low Temperatures: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) must be conducted at low temperatures (0-5 °C). This is because the resulting diazonium salt is unstable at higher temperatures and can decompose.[3]

-

Choice of Iodide Source: For the synthesis of aryl iodides via the Sandmeyer reaction, potassium iodide (KI) is a commonly used and effective iodide source.[3] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)iodobenzene from 2-(Trifluoromethoxy)aniline

-

Diazotization:

-

In a reaction vessel maintained at 0-5 °C, dissolve 2-(trifluoromethoxy)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for a short period (typically 15-30 minutes) to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure 2-(trifluoromethoxy)iodobenzene.

-

Route B and the Final Ethynylation Step: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] In the context of this synthesis, it represents the final step in Route A and the primary step in Route B.

Caption: Sonogashira coupling for the synthesis of the target compound.

Causality of Experimental Choices:

-

Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[4]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

-

Ethynylating Agent: While ethynylbenzene itself can be used, a common strategy involves the use of a protected alkyne such as trimethylsilylacetylene (TMSA). The TMS group can be easily removed in situ or in a subsequent step under mild basic conditions (e.g., with potassium carbonate in methanol). This approach can sometimes lead to cleaner reactions and higher yields.

Experimental Protocol: Sonogashira Coupling of 2-(Trifluoromethoxy)iodobenzene

-

Reaction Setup:

-

To a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethoxy)iodobenzene, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%), and copper(I) iodide (2-5 mol%).

-

Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine, 1.5-2 equivalents).

-

-

Addition of Alkyne:

-

Slowly add the terminal alkyne (e.g., ethynylbenzene or trimethylsilylacetylene, 1.1-1.2 equivalents) to the reaction mixture.

-

-

Reaction and Workup:

-

Stir the reaction at room temperature or with gentle heating until the starting aryl iodide is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Data Summary

| Starting Material | Key Reaction(s) | Typical Yields | Key Reagents |

| 2-(Trifluoromethoxy)aniline | Diazotization, Sandmeyer, Sonogashira | 60-80% (overall) | NaNO₂, HCl, KI, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, Ethynylating Agent |

| 2-(Trifluoromethoxy)iodobenzene | Sonogashira Coupling | 80-95% | Pd(PPh₃)₂Cl₂, CuI, Triethylamine, Ethynylating Agent |

Conclusion

The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies. The choice of starting material, either 2-(trifluoromethoxy)aniline or 2-(trifluoromethoxy)iodobenzene, will dictate the overall synthetic strategy. The Sandmeyer reaction provides a reliable method for converting the aniline to the corresponding aryl iodide, which can then be subjected to a Sonogashira coupling to introduce the desired ethynyl group. Careful control of reaction conditions, particularly temperature during diazotization and the use of an inert atmosphere for the Sonogashira coupling, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important fluorinated building block.

References

A Comprehensive Technical Guide to 1-Ethynyl-2-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Executive Summary: This guide provides an in-depth technical overview of 1-ethynyl-2-(trifluoromethoxy)benzene, a valuable fluorinated building block for advanced chemical synthesis. While not a common off-the-shelf reagent, its strategic importance lies in the unique combination of a terminal alkyne and an ortho-trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy (-OCF3) group is a critical substituent in modern drug design, prized for enhancing metabolic stability and lipophilicity.[1][2][3] The terminal alkyne serves as a versatile functional handle for constructing complex molecular architectures via powerful transformations like Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry").[4][5] This document details the logical synthesis, predicted physicochemical properties, characteristic reactivity, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and materials science.

Introduction to Fluorinated Building Blocks in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Judicious placement of fluorine or fluorine-containing groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The Trifluoromethoxy (-OCF3) Group: A Prized Substituent

The trifluoromethoxy (-OCF3) group has gained significant attention for its unique combination of properties that are highly advantageous in drug design.[2][6] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group offers:

-

High Metabolic Stability: The strength of the C-F bonds renders the group exceptionally resistant to metabolic degradation, which can extend the biological half-life of a drug candidate.[2]

-

Enhanced Lipophilicity: The -OCF3 group significantly increases lipophilicity, which can improve a molecule's ability to cross biological membranes and enhance solubility in organic media.[2]

-

Unique Electronic Profile: It acts as a powerful electron-withdrawing group, which can modulate the pKa of nearby functionalities and alter reactivity patterns.[2]

The Terminal Alkyne: A Versatile Functional Handle

Terminal alkynes are foundational functional groups in organic synthesis due to their exceptional reactivity and versatility.[4][7] The sp-hybridized C-H bond is relatively acidic (pKa ≈ 25), allowing for deprotonation to form a highly nucleophilic acetylide ion.[8] This reactivity enables a host of crucial transformations, including carbon-carbon bond formation and the construction of heterocyclic systems.[8][9]

Rationale for this compound as a Target Moiety

The combination of these two functional groups in an ortho-relationship creates a unique building block. It allows for the introduction of the metabolically robust and lipophilic 2-(trifluoromethoxy)phenyl moiety into target molecules using the versatile chemistry of the terminal alkyne. This makes it a high-value intermediate for lead optimization campaigns in drug discovery and for the synthesis of advanced organic materials.

Physicochemical and Structural Properties

Chemical Structure and IUPAC Nomenclature

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₅F₃O

-

Structure:

(Note: Image is a representation)

(Note: Image is a representation)

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Weight | 186.13 g/mol |

| ¹H NMR | Aromatic Protons (4H): δ 7.2-7.6 ppm, complex multiplet. Acetylenic Proton (1H): δ ~3.4 ppm, singlet. |

| ¹³C NMR | Aromatic Carbons: δ 115-150 ppm. C-OCF₃: Quartet, JCF ≈ 257 Hz. Alkynyl Carbons: δ ~80 ppm (C-H) and ~85 ppm (C-Ar). |

| ¹⁹F NMR | δ ~ -58 ppm (relative to CFCl₃), singlet. |

| IR Spectroscopy | ν(C≡C-H): ~3300 cm⁻¹ (sharp, strong) ν(C≡C): ~2100 cm⁻¹ (weak) ν(C-F): 1100-1300 cm⁻¹ (strong, broad) |

Synthesis and Purification

The most logical and efficient route to synthesize this compound is via a palladium-catalyzed Sonogashira cross-coupling reaction.[10][11] This powerful transformation couples a terminal alkyne with an aryl halide.[5]

Retrosynthetic Analysis

The key disconnection is the C(sp)-C(sp²) bond formed during the Sonogashira coupling. This requires an aryl halide precursor, such as 2-iodo-1-(trifluoromethoxy)benzene, and an acetylene source.

Synthesis of Precursor: 2-Iodo-1-(trifluoromethoxy)benzene

The required aryl iodide precursor, 2-iodo-1-(trifluoromethoxy)benzene (CAS 175278-00-9), is commercially available or can be synthesized from 2-(trifluoromethoxy)aniline via a Sandmeyer-type reaction (diazotization followed by treatment with potassium iodide).[12][13]

Key Protocol: Sonogashira Coupling

This protocol describes the coupling of 2-iodo-1-(trifluoromethoxy)benzene with trimethylsilylacetylene (TMSA), followed by in-situ deprotection of the silyl group.

Materials:

-

2-Iodo-1-(trifluoromethoxy)benzene[12]

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Saturated aqueous NH₄Cl

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-1-(trifluoromethoxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (3.0 eq). Stir the mixture at room temperature until all solids have dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the aryl iodide. The reaction typically proceeds to completion within 2-4 hours.

-

Deprotection: Once the coupling is complete, cool the reaction mixture to 0 °C and add TBAF solution (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species required for the catalytic cycle.[5]

-

Copper(I) Co-catalyst: CuI is crucial for the classic Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium complex more readily than the alkyne itself, accelerating the rate-limiting step.[11][14]

-

Base (Et₃N): The amine base serves two purposes: it deprotonates the terminal alkyne (or the TMSA-copper complex) to form the reactive acetylide and neutralizes the hydrogen iodide (HI) generated during the catalytic cycle.[11]

-

TMSA and TBAF: Using TMSA protects the terminal alkyne, preventing self-coupling (Glaser coupling), a common side reaction.[10] The subsequent deprotection with TBAF is a clean and efficient method to reveal the terminal alkyne.

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[10][14]

Chemical Reactivity and Downstream Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can be leveraged to build more complex molecules.[9][15]

Key Reactions of the Terminal Alkyne

-

Azide-Alkyne "Click" Cycloaddition: The terminal alkyne readily participates in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) to form highly stable 1,2,3-triazole rings. This is a cornerstone of bioorthogonal chemistry and drug discovery for linking molecular fragments.

-

Further Cross-Coupling: The compound can act as the alkyne partner in subsequent Sonogashira or Cadiot-Chodkiewicz reactions to synthesize unsymmetrical diarylacetylenes or diynes.

-

Hydration: Markovnikov hydration, typically catalyzed by mercuric ions, can convert the alkyne to the corresponding methyl ketone, 1-(2-(trifluoromethoxy)phenyl)ethan-1-one.[15]

Application Workflow in Drug Discovery

This building block is ideally suited for a lead optimization program where the introduction of a 2-(trifluoromethoxy)phenyl group is desired to improve metabolic stability or modulate lipophilicity.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for chemical synthesis. Its true potential is realized in its application, providing a gateway to novel molecular entities bearing the advantageous 2-(trifluoromethoxy)phenyl group. The synthetic route via Sonogashira coupling is robust and well-understood, and the versatile reactivity of the terminal alkyne ensures its utility across a wide range of applications, particularly in the design and synthesis of next-generation pharmaceuticals and functional organic materials.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]

- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One moment, please... [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. 2-(Trifluoromethoxy)iodobenzene 97 175278-00-9 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Strategic Implementation of Sonogashira Couplings with 1-Ethynyl-2-(trifluoromethoxy)benzene for Advanced Pharmaceutical Scaffolds

Abstract

The Sonogashira cross-coupling reaction is a highly efficient method for forming C(sp)-C(sp²) bonds, proving indispensable in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] This guide provides a detailed examination of the application of 1-Ethynyl-2-(trifluoromethoxy)benzene as a key building block in these reactions. The trifluoromethoxy (-OCF₃) group is of profound interest in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, making it a valuable substituent in drug design.[3][4] We will explore the mechanistic nuances of the Sonogashira reaction, provide strategic guidance for optimizing reaction conditions with this specific substrate, and present detailed, validated protocols for both traditional copper-co-catalyzed and copper-free systems.

The Strategic Advantage of the Trifluoromethoxy Group in Drug Discovery

The deliberate incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[5] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the drug-like characteristics of a lead compound.[3] Understanding these advantages clarifies the rationale for employing building blocks like this compound.

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents available, significantly more so than a trifluoromethyl (-CF₃) group. This property can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes).[3] This often leads to an increased in-vivo half-life of the drug candidate.

-

Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -OCF₃ substituent can profoundly influence the pKa of nearby functionalities, affecting receptor binding affinity and pharmacokinetic profiles.

-

Conformational Control: The steric bulk of the -OCF₃ group can act as a conformational lock, restricting the rotation of adjacent groups and presenting a more defined pharmacophore to the biological target.

Table 1: Key Physicochemical Properties of Fluorinated Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect | Relative Metabolic Stability |

|---|---|---|---|

| -CH₃ | +0.56 | Weakly Donating | Low |

| -Cl | +0.71 | Weakly Withdrawing | Moderate |

| -CF₃ | +0.88 | Strongly Withdrawing | High |

| -OCF₃ | +1.04 | Strongly Withdrawing | Very High |

Data synthesized from principles discussed in medicinal chemistry literature.[3]

The Sonogashira Coupling: Mechanism and Core Principles

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6][7] Its reliability under mild conditions has made it a favored transformation.[1]

The Dual Catalytic Cycle (Pd/Cu Co-catalyzed)

The reaction proceeds via two interconnected catalytic cycles.[7][8]

-

The Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.[9] The reactivity order for the halide is I > Br > Cl.[2][9]

-

Transmetalation : A copper acetylide species, formed in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the halide.[7] This is often the rate-determining step.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the Pd(0) catalyst.[9][10]

-

-

The Copper Cycle :

-

π-Alkyne Complex Formation : The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[11]

-

Deprotonation : The amine base deprotonates the alkyne to form the key copper(I) acetylide intermediate, which then enters the palladium cycle for transmetalation.[10][11]

-

Caption: The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.

Copper-Free Sonogashira Coupling

While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne substrate (Glaser coupling), especially if oxygen is not rigorously excluded.[1] Copper-free variants have been developed to circumvent this issue, which are particularly useful when coupling substrates bearing ligands that could be poisoned by copper.[1] These reactions typically require a stronger base, higher temperatures, or more specialized palladium/ligand systems to proceed efficiently.[10]

Strategic Considerations for this compound

The electronic and steric profile of this compound requires specific considerations for optimal coupling.

-

Enhanced Alkyne Acidity : The potent electron-withdrawing nature of the ortho-OCF₃ group increases the acidity of the terminal alkyne proton. This is advantageous as it facilitates the deprotonation step to form the copper or palladium acetylide, potentially allowing for the use of milder bases or lower reaction temperatures.

-

Steric Hindrance : The presence of a substituent at the ortho position can introduce steric challenges. This may slow the rates of oxidative addition or reductive elimination. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can promote the formation of highly active, monoligated palladium species that accelerate these steps.[12]

-

Catalyst Selection : For standard couplings, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are robust choices.[7][13] For more challenging aryl chlorides or sterically hindered partners, catalyst systems employing bulky phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to achieve good yields.[12]

-

Partner Reactivity : The reaction will proceed most readily with aryl iodides, followed by aryl bromides and triflates.[2] Electron-withdrawing groups on the aryl halide partner generally accelerate the initial oxidative addition step.[11][12]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. An inert atmosphere is critical, especially for the copper-catalyzed protocol, to prevent Glaser homocoupling.[1]

Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling with aryl iodides and bromides.

Materials:

-

Aryl Halide (e.g., 4-Iodotoluene, 1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF) or DMF (5 mL)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

-

Solvent/Base Addition: Add the anhydrous THF and triethylamine via syringe.

-

Stirring: Stir the resulting suspension at room temperature for 15 minutes.

-

Alkyne Addition: Add this compound dropwise via syringe.

-

Reaction: Stir the reaction at room temperature. If the aryl halide is less reactive (e.g., a bromide), the mixture may be gently heated to 40-60 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the limiting reagent is consumed (typically 2-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (15 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when homocoupling is a concern or when using substrates incompatible with copper.

Materials:

-

Aryl Halide (e.g., 4-Bromobenzonitrile, 1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (0.04 mmol, 4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

-

Solvent Addition: Add the anhydrous DMF via syringe.

-

Stirring: Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

-

Alkyne Addition: Add this compound to the reaction mixture.

-

Reaction: Heat the reaction to 80-100 °C. The higher temperature is typically required to drive the copper-free catalytic cycle.

-

Monitoring: Monitor the reaction progress by TLC or GC/MS (typically 6-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Caption: General experimental workflow for Sonogashira coupling reactions.

Data & Troubleshooting

The following table provides representative, expected outcomes for the coupling of this compound with various aryl halides, based on established Sonogashira principles.

Table 2: Representative Reaction Conditions and Expected Yields

| Entry | Aryl Halide (Ar-X) | Catalyst System | Base / Solvent | Temp / Time | Expected Yield |

|---|---|---|---|---|---|

| 1 | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT / 4h | >90% |

| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 40°C / 6h | 85-95% |

| 3 | 4-Bromoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60°C / 12h | 70-85% |

| 4 | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ / DMF | 90°C / 18h | 65-80% (Cu-free) |

Table 3: Troubleshooting Guide

| Observation | Potential Cause(s) | Suggested Solution(s) |

|---|---|---|

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently reactive aryl halide (e.g., chloride). 3. Reaction temperature too low. | 1. Use fresh catalyst; ensure Pd(II) pre-catalyst is reduced in situ. 2. Switch to a more active catalyst system (e.g., with bulky phosphine ligands). 3. Increase reaction temperature. |

| Significant Homocoupling (Glaser Product) | Presence of oxygen in a copper-catalyzed reaction. | 1. Rigorously degas all solvents and purge the reaction vessel thoroughly with inert gas. 2. Switch to a copper-free protocol.[1] |

| Decomposition of Starting Material | Reaction temperature is too high; unstable substrate. | 1. Lower the reaction temperature. 2. Screen different solvents or bases. |

| Formation of Multiple Byproducts | Catalyst deactivation; side reactions. | 1. Increase catalyst loading slightly. 2. Ensure high purity of reagents and solvents. |

Conclusion

This compound is a valuable, modern building block for accessing novel molecular architectures relevant to drug discovery and materials science. Its successful implementation in Sonogashira cross-coupling reactions is readily achievable with careful consideration of its unique electronic and steric properties. The enhanced acidity of the alkyne proton is a key advantage, while potential steric hindrance can be overcome with appropriate catalyst and ligand selection. The detailed protocols provided herein offer robust starting points for researchers to leverage this powerful reaction in their synthetic campaigns, enabling the efficient construction of complex molecules decorated with the strategically important trifluoromethoxy group.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 13. jk-sci.com [jk-sci.com]

The Strategic deployment of 1-Ethynyl-2-(trifluoromethoxy)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When coupled with a reactive ethynyl handle, as in 1-Ethynyl-2-(trifluoromethoxy)benzene, a versatile building block is created, offering medicinal chemists a powerful tool for the synthesis of novel therapeutics. This document provides an in-depth guide to the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

The Trifluoromethoxy Group: A "Super Halogen" in Drug Design

The trifluoromethoxy group is often considered a "pseudo-halogen" due to its similar electronic properties to chlorine and fluorine. However, its impact on molecular properties is multifaceted and often superior to that of a simple halogen.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation.[2] This can significantly increase the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The trifluoromethoxy group is more lipophilic than a methoxy group, which can enhance a molecule's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -OCF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.

-

Improved Target Binding: The unique electronic and steric properties of the -OCF₃ group can lead to enhanced binding affinity and selectivity for the target protein.[2]

These properties make the trifluoromethoxy group a highly desirable feature in drug candidates, and its presence in this compound provides a strategic entry point for its incorporation into a wide range of molecular scaffolds.

The Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne functionality of this compound is a versatile reactive handle, enabling its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Two of the most prominent and widely utilized of these in medicinal chemistry are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and natural products.

Application Protocol: Sonogashira Cross-Coupling of this compound with 1-Iodonaphthalene

This protocol is adapted from a documented synthesis and provides a field-proven method for the coupling of this compound with an aryl iodide.

Reaction Scheme:

A representative Sonogashira cross-coupling reaction.

Materials and Reagents:

| Reagent | Molar Equiv. | Purity | Supplier Example |

| This compound | 1.2 | ≥97% | Sigma-Aldrich |

| 1-Iodonaphthalene | 1.0 | ≥98% | Sigma-Aldrich |

| Bis(triphenylphosphine)palladium(II) dichloride | 0.03 | ≥98% | Sigma-Aldrich |

| Copper(I) iodide (CuI) | 0.05 | ≥98% | Sigma-Aldrich |

| Triethylamine (Et₃N) | 2.0 | ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | - | ≥99% | Sigma-Aldrich |

Step-by-Step Protocol:

-

Reaction Setup: To a dry, argon-purged flask, add 1-iodonaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0 eq).

-

Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product, 1-((2-(trifluoromethoxy)phenyl)ethynyl)naphthalene.

Expected Yield: 85%

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalytic form, and to avoid oxidative homocoupling of the alkyne (Glaser coupling).

-

Copper(I) Co-catalyst: Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.

-

Base: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also neutralizes the hydrogen iodide formed during the reaction.

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

-

Solvent: Anhydrous THF is used as the solvent to ensure all reactants are in solution and to prevent quenching of the reactive intermediates by water.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry

"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5][6][7] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide, is the premier example of a click reaction. The resulting triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the molecule.[7]

Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general, yet robust, method for the synthesis of 1,2,3-triazoles using this compound.

Reaction Scheme:

A representative CuAAC "Click" reaction.

Materials and Reagents:

| Reagent | Molar Equiv. | Purity | Supplier Example |

| This compound | 1.0 | ≥97% | Sigma-Aldrich |

| Organic Azide (R-N₃) | 1.1 | ≥95% | Varies |

| Copper(II) sulfate pentahydrate | 0.05 | ≥98% | Sigma-Aldrich |

| Sodium ascorbate | 0.1 | ≥99% | Sigma-Aldrich |

| tert-Butanol (t-BuOH) | - | ≥99% | Sigma-Aldrich |

| Deionized Water | - | - | - |

Step-by-Step Protocol:

-

Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (0.05 eq) as a freshly prepared aqueous solution.

-

Initiation of Reaction: Add sodium ascorbate (0.1 eq), also as a freshly prepared aqueous solution, to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Expected Yield: >90%

Causality Behind Experimental Choices:

-

In Situ Catalyst Formation: Copper(II) sulfate is used as a stable precursor for the active copper(I) catalyst. Sodium ascorbate acts as a biocompatible reducing agent to generate Cu(I) in situ. This avoids the need to handle potentially unstable Cu(I) salts.

-

Solvent System: The t-butanol/water solvent system is effective for dissolving a wide range of organic azides and the alkyne, while also being compatible with the aqueous catalyst solutions.

-

Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the alkyne. The catalytic amounts of copper and sodium ascorbate are sufficient to drive the reaction to completion.

-

Vigorous Stirring: In biphasic or partially soluble systems, vigorous stirring is essential to ensure adequate mixing and facilitate the reaction at the interface of the solvent phases.

Safety and Handling